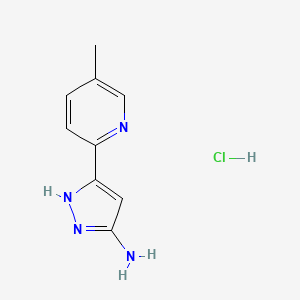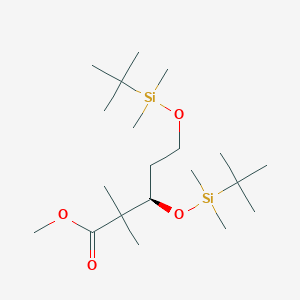
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is a complex organic compound characterized by the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound’s structure includes a methyl ester and two TBDMS-oxy groups attached to a dimethylpentanoate backbone, making it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification using methyl iodide and a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting groups can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups after deprotection.
Wissenschaftliche Forschungsanwendungen
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is primarily related to its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. The compound’s reactivity is influenced by the steric and electronic effects of the TBDMS groups, which can stabilize reaction intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R)-3,4-Bis[(TBDMS)oxy]-2-hexacosanoylamino-4-octadecanol: Another compound with TBDMS protecting groups used in proteomics research.
3,3-Ethylenedioxy-7-(TBDMS-oxy)-petromyzonal-24-sulfate: A specialty product for proteomics research.
Uniqueness
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is unique due to its specific structure, which includes a dimethylpentanoate backbone and two TBDMS-oxy groups. This configuration provides distinct steric and electronic properties, making it a valuable intermediate in selective organic transformations.
Eigenschaften
Molekularformel |
C20H44O4Si2 |
|---|---|
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
methyl (3R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate |
InChI |
InChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m1/s1 |
InChI-Schlüssel |
HYLBEYMVUAJSHM-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC[C@H](C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


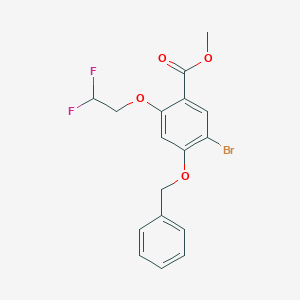

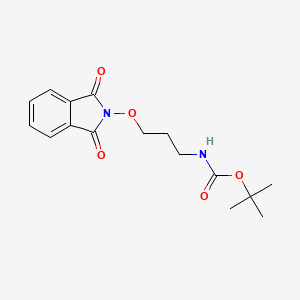

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
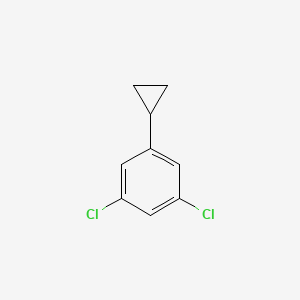

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
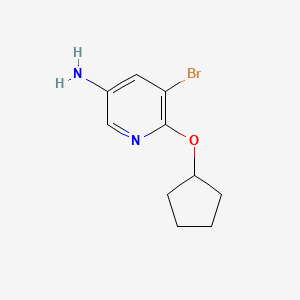

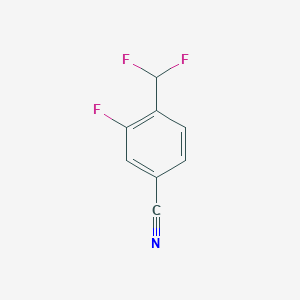
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
